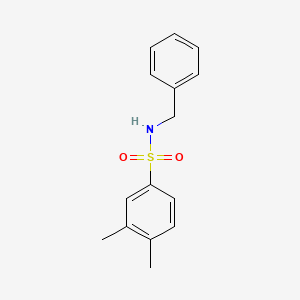

N-benzyl-3,4-dimethylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-12-8-9-15(10-13(12)2)19(17,18)16-11-14-6-4-3-5-7-14/h3-10,16H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLUIHWDGVKNAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzyl 3,4 Dimethylbenzenesulfonamide and Analogues

Conventional Reaction Pathways for Sulfonamide Formation

Traditional methods for constructing the sulfonamide bond remain fundamental in organic synthesis, primarily relying on the reaction between sulfonyl chlorides and amines or the use of arylsulfinates.

Synthesis via Sulfonyl Chloride and Amine Condensation

The most classic and widely practiced method for synthesizing sulfonamides is the condensation reaction between a sulfonyl chloride and a primary or secondary amine. In the context of N-benzyl-3,4-dimethylbenzenesulfonamide, this involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with benzylamine (B48309). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The synthesis is often a two-step process where a primary amine is first reacted with the sulfonyl chloride, followed by a subsequent alkylation or benzylation step. For instance, N-benzyl-4-methylbenzenesulfonamides have been prepared by first treating 4-methylbenzenesulfonyl chloride with a primary amine to yield the corresponding sulfonamide, which is then benzylated. baranlab.org A variety of bases and solvents can be employed, and the choice often depends on the specific substrates and desired reaction conditions. Common bases include pyridine, triethylamine (B128534), or aqueous potassium carbonate. researchgate.net The use of solid-supported reagents, such as crosslinked poly(4-vinylpyridine), has also been reported as a convenient method that simplifies purification by allowing the catalyst and base to be easily filtered off. acs.org

Table 1: Examples of Sulfonamide Synthesis via Sulfonyl Chloride and Amine Condensation

| Sulfonyl Chloride | Amine | Base/Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methylbenzenesulfonyl chloride | Allylamine | Potassium Carbonate | Dichloromethane | 73% | researchgate.net |

| Arylsulfonyl chlorides | Various amines | Silica (B1680970) gel | Solvent-free | Good | acs.org |

| p-Toluene sulfonyl chloride | Various amines | Poly(4-vinylpyridine) | Various | High | acs.org |

Utilization of Sodium Arylsulfinates in N-Benzylsulfonamide Synthesis

An alternative to sulfonyl chlorides, sodium arylsulfinates serve as versatile sulfur surrogates for the formation of sulfonamides. uwindsor.ca These compounds can be coupled with nitrogen sources under various catalytic conditions. One prominent strategy involves the reductive coupling of nitroarenes with sodium arylsulfinates. nih.govwikipedia.org In this approach, the nitroarene serves as the precursor to the amine functionality. For example, an iron-catalyzed reaction using FeCl₂ as the catalyst and NaHSO₃ as the reductant enables the synthesis of N-arylsulfonamides from readily available nitroarenes and sodium arylsulfinates under mild conditions. wikipedia.org This method is advantageous as it avoids the use of potentially genotoxic aromatic amines. wikipedia.org

Similarly, a palladium-catalyzed version of this reductive coupling has been developed, using an inexpensive Pd/C catalyst where the sodium arylsulfinate can also act as the reductant, eliminating the need for an additional reducing agent. nih.gov These methods demonstrate high efficiency and good functional group tolerance, making them valuable for synthesizing a diverse range of functionalized N-arylsulfonamides from accessible starting materials. nih.govwikipedia.org

Table 2: Sulfonamide Synthesis Using Sodium Arylsulfinates

| Arylsulfinate | Nitrogen Source | Catalyst | Reductant | Key Features | Reference |

|---|---|---|---|---|---|

| Sodium Arylsulfinates | Nitroarenes | FeCl₂ | NaHSO₃ | Mild conditions, broad functional group tolerance. | wikipedia.org |

| Sodium Arylsulfinates | Nitroarenes | Pd/C | Sodium Arylsulfinate | No additional reductant needed, high efficiency. | nih.gov |

Advanced Synthetic Strategies and Catalytic Approaches

Modern synthetic chemistry has driven the development of more sophisticated and efficient methods for sulfonamide synthesis, including metal-catalyzed couplings, functionalization via lithiation, and streamlined one-pot procedures.

Metal-Catalyzed Coupling Reactions for this compound Synthesis

Metal catalysis offers powerful and mild alternatives to traditional methods. A variety of transition metals, including copper, palladium, and iron, have been utilized to facilitate the formation of the crucial S-N bond. A dual copper and visible-light-catalyzed coupling between phenylsulfinic acid derivatives and aryl azides has been developed to produce sulfonamides under redox-neutral conditions. acs.org This method is mechanistically distinct from classical nucleophilic substitution pathways. acs.org

Another innovative approach merges traditional amide coupling partners to generate sulfonamides. This strategy uses a copper-catalyzed ligand-to-metal charge transfer (LMCT) process to convert aromatic carboxylic acids into sulfonyl chlorides in situ, which are then aminated in a one-pot fashion. acs.org This process is notable for not requiring pre-functionalization of the starting acid or amine. acs.org Iron and palladium catalysts, as mentioned previously, are also effective in coupling sodium arylsulfinates with nitroarenes, providing efficient routes to N-arylsulfonamides. nih.govwikipedia.org

Lithiation-Based Methodologies for Substituted N-Benzylsulfonamides

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In this methodology, a directing metalation group (DMG) coordinates to a strong organolithium base (e.g., n-butyllithium or s-butyllithium), facilitating deprotonation at the adjacent ortho position. baranlab.orgacs.org The resulting aryllithium species can then react with a wide range of electrophiles to introduce new functional groups with high regioselectivity.

The sulfonamide group itself is a powerful DMG. uwindsor.cawikipedia.org N-substituted benzenesulfonamides can undergo ortho-lithiation with an excess of n-butyllithium, forming a dilithio species that can then be condensed with carbonyl compounds to yield ortho-substituted derivatives. This allows for the synthesis of substituted N-benzylsulfonamides that would be difficult to prepare otherwise. The choice of base, solvent, and additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) is crucial for efficient deaggregation of the organolithium reagent and successful metalation. acs.org This lithiation-functionalization sequence provides a versatile route to introduce substituents onto the aryl ring of a pre-formed N-benzylbenzenesulfonamide scaffold.

Table 3: Lithiation-Based Functionalization of Arylsulfonamides

| Substrate | Directing Group | Base | Electrophile | Outcome | Reference |

|---|---|---|---|---|---|

| N-Methylbenzenesulfonamide | -SO₂NHMe | n-Butyllithium | Carbonyl compounds | Ortho-substituted derivatives | |

| N-Phenylbenzenesulfonamide | -SO₂NHPh | n-Butyllithium | Carbonyl compounds | Ortho-substituted derivatives | |

| N-Cumyl arylsulfonamides | -SO₂NH-Cumyl | n-Butyllithium | Various (I₂, DMF, etc.) | 2-Substituted arylsulfonamides | acs.org |

Exploration of One-Pot Synthesis Protocols

One-pot syntheses are highly valued for their efficiency, as they combine multiple reaction steps into a single procedure without the need to isolate intermediates, thereby saving time, reagents, and reducing waste. Several one-pot strategies for the synthesis of sulfonamides have been developed.

One such protocol involves the conversion of aromatic acids into sulfonyl chlorides, followed by immediate amination to form the corresponding sulfonamide, all within the same reaction vessel. acs.org This method leverages copper catalysis and avoids the need for pre-functionalization. acs.org Another approach suggests that the similarities between the two steps in the synthesis of N-benzyl-4-methylbenzenesulfonamides—formation of the primary sulfonamide and its subsequent benzylation—lend themselves to the development of a one-pot procedure directly from 4-methylbenzenesulfonyl chloride. baranlab.orgresearchgate.net These streamlined protocols are valuable in medicinal chemistry for the rapid synthesis of diverse organosulfur compounds. acs.org

Mechanistic Investigations of this compound Synthetic Routes

The synthesis of this compound typically proceeds through a two-step process analogous to the preparation of similar N-benzyl-arylsulfonamides. nsf.gov This involves the initial formation of a sulfonamide followed by N-benzylation.

The first step is the reaction between 3,4-dimethylbenzenesulfonyl chloride and benzylamine. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group. The nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form the this compound.

The second key reaction is the benzylation of the resulting sulfonamide. Mechanistic studies on analogous compounds, such as N-allyl-4-methylbenzenesulfonamide, suggest that the benzylation likely proceeds via an S\N1-like mechanism. nsf.gov The sulfonamide nitrogen is weakly nucleophilic, which favors conditions that support an S\N1 pathway. nsf.gov The use of benzyl (B1604629) bromide as the alkylating agent is advantageous as it can readily form a stable benzylic carbocation. nsf.gov This carbocation is then attacked by the sulfonamide nitrogen, followed by a proton transfer to yield the final N-benzylated product. nsf.gov

The proposed S\N1-like mechanism for the benzylation of a primary amine-derived sulfonamide is depicted in the scheme below.

Scheme 1: Proposed S\N1-like mechanism for the benzylation of a sulfonamide

| Step | Description |

| 1. Carbocation Formation | Benzyl bromide dissociates to form a resonance-stabilized benzylic carbocation and a bromide ion. This is the rate-determining step. |

| 2. Nucleophilic Attack | The weakly nucleophilic nitrogen atom of the sulfonamide attacks the electrophilic benzylic carbocation. |

| 3. Deprotonation | A base, such as hydroxide, removes a proton from the nitrogen atom to yield the final N-benzyl-sulfonamide product. |

It is important to note that while the S\N1-like mechanism is strongly supported for secondary N-benzylation, the initial reaction of the sulfonyl chloride with the amine to form the sulfonamide follows a bimolecular nucleophilic substitution pathway.

Isolation and Purification Techniques for Research-Grade this compound

The isolation and purification of this compound are critical to obtaining a high-purity product suitable for research purposes. The progress of the synthesis is typically monitored by thin-layer chromatography (TLC). nsf.gov

Initial Isolation:

Upon completion of the reaction, the crude product may precipitate out of the reaction mixture. In such cases, initial isolation can be achieved by simple vacuum filtration . nsf.gov If the product remains in solution, an aqueous workup is typically performed. This involves partitioning the product into an organic solvent, washing with water and brine to remove inorganic byproducts and unreacted starting materials, and then drying the organic layer over an anhydrous salt like sodium sulfate. nsf.gov The solvent is subsequently removed under reduced pressure to yield the crude product.

Purification Techniques:

The following table summarizes the common techniques used for the purification of N-benzyl-arylsulfonamides, which are applicable to this compound.

| Technique | Description | Typical Solvents/Conditions |

| Recrystallization | This is a widely used method for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled slowly to allow for the formation of pure crystals, leaving impurities in the mother liquor. | Ethanol is a common solvent for the recrystallization of N-benzyl-arylsulfonamides. nsf.gov Other solvent systems that can be effective for recrystallization include n-hexane/acetone, n-hexane/THF, and n-hexane/ethyl acetate. rochester.edu |

| Column Chromatography | This technique is used to separate the desired compound from impurities based on their differential adsorption onto a stationary phase. For N-benzyl-arylsulfonamides, silica gel is a common stationary phase. | The choice of eluent (mobile phase) is crucial for effective separation. A gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate, is often employed. rsc.org For compounds with basic groups that may interact strongly with the acidic silica gel, a small amount of a base like triethylamine can be added to the eluent. rochester.eduresearchgate.net |

| Preparative TLC | For smaller scale purifications, preparative thin-layer chromatography can be utilized to isolate the pure compound. | The solvent system used for analytical TLC can be scaled up for preparative TLC. |

The purity of the final product is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination. nsf.gov

Advanced Structural Characterization and Supramolecular Assembly of N Benzyl 3,4 Dimethylbenzenesulfonamide

Single-Crystal X-ray Diffraction Analysis of N-benzyl-N,4-dimethylbenzenesulfonamide and Related Structures

Single-crystal X-ray diffraction analysis of N-benzyl-N,4-dimethylbenzenesulfonamide (C₁₅H₁₇NO₂S) determined that it crystallizes in the monoclinic space group. nih.gov The analysis provides a precise three-dimensional map of the atomic arrangement within the crystal lattice.

Crystal Data for N-benzyl-N,4-dimethylbenzenesulfonamide

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇NO₂S |

| Molecular Weight | 275.37 |

| Crystal System | Monoclinic |

| a (Å) | 15.0386 (16) |

| b (Å) | 8.2632 (7) |

| c (Å) | 12.0758 (12) |

| β (°) | 105.902 (4) |

| Volume (ų) | 1443.2 (2) |

Elucidation of Molecular Conformation and Stereochemical Features

The molecular structure of N-benzyl-N,4-dimethylbenzenesulfonamide is characterized by a specific spatial arrangement of its constituent aromatic rings. The dihedral angle between the sulfonyl benzene (B151609) ring and the phenyl ring is 82.83 (16)°. nih.gov This near-perpendicular orientation is a key stereochemical feature of the molecule.

Analysis of Intramolecular Structural Parameters (e.g., Torsion Angles, Bond Angles)

Selected Intramolecular Parameters for N-benzyl-N,4-dimethylbenzenesulfonamide

| Parameter | Value (°) |

|---|---|

| C4—S1—N1—C9 Torsion Angle | 71.4 (2) |

Investigation of Intermolecular Interactions in Solid-State Structures

The solid-state packing of N-benzyl-N,4-dimethylbenzenesulfonamide is governed by a network of weak intermolecular forces. These interactions are crucial in stabilizing the crystal lattice and dictating the supramolecular architecture.

Characterization of Hydrogen Bonding Networks (C-H···O, N-H···O)

In the crystal structure of N-benzyl-N,4-dimethylbenzenesulfonamide, molecules are linked into chains along the b-axis via C-H···O hydrogen bonds. nih.gov In other related sulfonamide structures, N-H···O hydrogen bonds are also observed to play a significant role in forming supramolecular chains. nih.gov

Hydrogen Bond Geometry for N-benzyl-N,4-dimethylbenzenesulfonamide

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|

Examination of C-H···π and π-π Stacking Interactions

C-H···π Interaction Geometry for N-benzyl-N,4-dimethylbenzenesulfonamide

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| C9—H9A···Cg2 | 0.97 | 2.99 | 3.721 (3) | 133 |

Cg2 is the centroid of the C10–C15 phenyl ring. nih.gov

Computational Chemistry and Theoretical Investigations of N Benzyl 3,4 Dimethylbenzenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of N-benzyl-3,4-dimethylbenzenesulfonamide. These methods, particularly Density Functional Theory (DFT), allow for a detailed exploration of the molecule's quantum mechanical properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can elucidate various molecular properties. epstem.net

DFT studies can be used to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional model of the molecule. For instance, the crystal structure of a related compound, N-benzyl-N,4-dimethylbenzenesulfonamide, reveals a C—S—N—C torsion angle of 71.4 (2)° and a dihedral angle of 82.83 (16)° between the benzene (B151609) rings, values that can be theoretically verified and refined through DFT. nih.gov

Furthermore, DFT allows for the calculation of electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP map is particularly useful as it highlights the electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.netorientjchem.org The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO provides insights into the molecule's excitability and its ability to participate in chemical reactions.

A hypothetical DFT study on this compound would likely reveal a significant accumulation of negative charge on the oxygen and nitrogen atoms of the sulfonamide group, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms of the benzyl (B1604629) and dimethylphenyl groups would exhibit positive charges.

Table 1: Predicted Electronic Properties from a Hypothetical DFT Study

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | Suggests high kinetic stability. |

| Dipole Moment | ~3.5 D | Indicates a polar nature. |

The flexibility of the N-benzyl and 3,4-dimethylbenzenesulfonyl groups allows this compound to exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy at each step using quantum chemical methods.

The resulting data can be used to construct a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational changes. For this compound, key rotations would be around the S-N, N-C (benzyl), and C-S (aryl) bonds. The analysis would likely reveal that steric hindrance between the bulky benzyl and dimethylphenyl groups plays a significant role in determining the preferred conformations. scielo.br

Molecular Dynamics Simulations for Conformational Sampling and Interaction Prediction

While quantum chemical calculations provide detailed information about static molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent or interacting with a biological target. mdpi.com

For this compound, MD simulations can be used to:

Sample the conformational space: By simulating the molecule's movement over nanoseconds or longer, MD can explore a wide range of conformations and determine their relative populations at a given temperature.

Predict solvation properties: Simulations in explicit solvent (e.g., water) can reveal how solvent molecules arrange around the solute and can be used to calculate properties like the radius of gyration and solvent accessible surface area (SASA). nih.gov

Study intermolecular interactions: MD is invaluable for predicting how the molecule might interact with other molecules, such as receptors or enzymes, providing a basis for understanding its potential biological activity.

In Silico Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties of this compound, which can be compared with experimental data for validation.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. orientjchem.org These frequencies correspond to the absorption peaks in an IR spectrum. By comparing the calculated and experimental spectra, one can confirm the molecular structure and the accuracy of the computational model.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. epstem.net These theoretical chemical shifts are crucial for interpreting experimental NMR spectra and assigning signals to specific atoms in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. This can provide information about the molecule's electronic structure and chromophores.

Table 2: Hypothetical Predicted Spectroscopic Data

| Spectrum | Predicted Feature | Corresponding Molecular Motion/Transition |

| IR | ~1350 cm⁻¹, ~1160 cm⁻¹ | Asymmetric and symmetric SO₂ stretching |

| ¹H NMR | 7.2-7.8 ppm | Aromatic protons |

| ¹³C NMR | ~125-145 ppm | Aromatic carbons |

| UV-Vis | ~230 nm, ~270 nm | π → π* transitions in the aromatic rings |

Theoretical Insights into Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out.

For example, the synthesis of this compound or its subsequent reactions can be modeled. DFT calculations can be used to locate the transition state structures, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. Analysis of the transition state geometry can provide insights into the bond-breaking and bond-forming processes that occur during the reaction.

Structure Activity Relationship Sar and Mechanistic Elucidation of N Benzyl 3,4 Dimethylbenzenesulfonamide Derivatives

Design and Synthesis of Structural Analogues for Comprehensive SAR Studies

The exploration of the structure-activity relationship (SAR) of N-benzyl-3,4-dimethylbenzenesulfonamide begins with the rational design and synthesis of a diverse library of analogues. The synthetic strategies typically involve a two-step process. nsf.gov The initial step is the reaction of a substituted benzenesulfonyl chloride with a primary amine to form the corresponding sulfonamide. nsf.gov Subsequent benzylation or reaction with other substituted benzyl (B1604629) halides affords the N-substituted benzenesulfonamide (B165840) derivatives. nsf.govresearchgate.net

Key modifications to the this compound scaffold for SAR studies include:

Substitution on the Benzyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions of the benzyl ring to probe the electronic and steric requirements for activity.

Substitution on the Benzenesulfonamide Ring: Altering the substitution pattern on the 3,4-dimethylphenyl ring to evaluate the impact of different groups on biological efficacy.

Modification of the Sulfonamide Linker: Replacing the sulfonamide group with other linkers like amides or exploring different N-substituents to understand the role of this linkage in target binding.

For instance, a general synthetic route might involve the coupling of 3,4-dimethylbenzenesulfonyl chloride with benzylamine (B48309), followed by N-alkylation or N-arylation to introduce further diversity. nih.gov One-pot synthesis methods have also been developed to improve the efficiency of generating these analogues. nsf.gov

The following table illustrates a representative set of designed analogues based on common synthetic strategies for SAR studies.

| Analogue | Modification from Parent Compound | Rationale for Synthesis |

| Series A | Substituents on the benzyl ring (e.g., 4-chloro, 4-methoxy, 2-fluoro) | To investigate the influence of electronic and steric effects of the N-benzyl group on activity. |

| Series B | Alterations on the benzenesulfonamide ring (e.g., 2,5-dichloro, 3-trifluoromethyl) | To determine the importance of the substitution pattern on the sulfonamide phenyl ring. |

| Series C | Replacement of the N-benzyl group (e.g., N-allyl, N-propyl) | To assess the role of the benzyl moiety in target interaction and explore other hydrophobic groups. |

| Series D | Introduction of heterocyclic rings (e.g., pyridinyl, thiazolyl) | To explore novel interactions with the biological target and improve physicochemical properties. |

Elucidation of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. dovepress.com For the this compound scaffold, pharmacophore modeling helps to identify the key features that govern its interaction with biological targets. dovepress.com

Based on SAR studies of related benzenesulfonamide derivatives, the key pharmacophoric elements can be hypothesized as:

An Aromatic Ring (from the benzenesulfonamide moiety): This group often engages in hydrophobic or pi-pi stacking interactions within the target's binding site. The 3,4-dimethyl substitution likely contributes to the hydrophobic character and influences the orientation of the molecule.

A Hydrogen Bond Acceptor (the sulfonyl group): The two oxygen atoms of the sulfonamide group are potent hydrogen bond acceptors, forming crucial interactions with hydrogen bond donors (like amino acid residues) in the target protein.

A Hydrogen Bond Donor (the sulfonamide N-H, if unsubstituted): In primary or secondary sulfonamides, the N-H group can act as a hydrogen bond donor. However, in N-benzyl derivatives, this feature is absent.

A Hydrophobic Feature (the benzyl group): The N-benzyl group typically occupies a hydrophobic pocket in the binding site, contributing significantly to the binding affinity.

Pharmacophore models are often generated based on a set of active ligands, a ligand-bound protein structure, or a combination of both. dovepress.com These models serve as 3D queries for virtual screening to identify new molecules with potential activity. dovepress.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.com For this compound derivatives, QSAR models can predict the activity of novel analogues and guide the design of more potent compounds. jocpr.comnih.gov

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A series of this compound analogues with their corresponding measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, hydrophobic, and topological properties), are calculated for each molecule.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that correlates the descriptors with the biological activity. nih.govscirp.org

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques. scirp.org

For example, a 3D-QSAR study on benzenesulfonamide derivatives might reveal that steric and electrostatic fields are critical for activity. chemijournal.comresearchgate.net The resulting contour maps can visualize regions where bulky groups or specific electrostatic properties would enhance or diminish the biological response, providing a roadmap for structural optimization. nih.gov

The table below shows hypothetical data that could be used in a QSAR study for this class of compounds.

| Compound | LogP (Hydrophobicity) | Molecular Weight | Hydrogen Bond Acceptors | Biological Activity (pIC50) |

| 1 | 4.2 | 303.4 | 2 | 6.5 |

| 2 (4-Cl benzyl) | 4.9 | 337.8 | 2 | 7.1 |

| 3 (4-OCH3 benzyl) | 4.1 | 333.4 | 3 | 6.8 |

| 4 (3-NO2 benzyl) | 4.3 | 348.4 | 4 | 6.2 |

Investigation of Stereochemical Influence on Activity

Stereochemistry can play a pivotal role in the biological activity of a drug molecule, as stereoisomers can exhibit different affinities for chiral biological targets like enzymes and receptors. While the parent this compound is achiral, the introduction of chiral centers in its derivatives can lead to stereoisomers with distinct biological profiles.

Chiral centers can be introduced by:

Modification of the N-benzyl group: For example, using (S)- or (R)-α-methylbenzylamine instead of benzylamine in the synthesis would result in diastereomeric products.

Introducing chiral substituents: Adding a chiral moiety to either of the aromatic rings.

The synthesis of stereochemically pure analogues is essential to evaluate the influence of stereochemistry. researchgate.net This often requires the use of chiral starting materials or asymmetric synthesis methodologies. The biological activities of the individual enantiomers or diastereomers are then compared to determine if the target interaction is stereoselective. A significant difference in activity between stereoisomers would indicate that a specific three-dimensional arrangement of atoms is crucial for binding to the biological target.

Advanced Research Applications and Future Trajectories of N Benzyl 3,4 Dimethylbenzenesulfonamide

Role in Chemical Biology as Molecular Probes

Molecular probes are essential tools in chemical biology, designed to interact with specific biological targets to elucidate their function, location, and activity. The N-benzyl-3,4-dimethylbenzenesulfonamide scaffold represents a promising starting point for the development of such probes. The sulfonamide functional group is a well-known pharmacophore found in drugs that target specific enzymes, such as carbonic anhydrases. nih.govajchem-b.com

The core structure of this compound could be systematically modified to create a library of molecular probes. The aromatic rings (both the benzyl (B1604629) and the dimethylphenyl groups) are ideal sites for the introduction of reporter groups, such as fluorophores for imaging applications or photo-affinity labels for identifying binding partners. Furthermore, the synthesis of derivatives could be used to explore structure-activity relationships, leading to probes with high affinity and selectivity for a particular biological target. nih.gov For instance, related N-benzyl-N-arylsulfonamide derivatives have been investigated for their ability to specifically bind and inhibit the Kv1.3 potassium channel, suggesting a potential target class for probes based on this scaffold. google.com

Table 1: Hypothetical Modifications of this compound for Molecular Probe Development

| Modification Site | Functional Group to Add | Purpose | Potential Application |

| Benzyl Ring (para-position) | Fluorescent Dye (e.g., Bodipy) | Visualization of Target | Cellular imaging, fluorescence microscopy |

| Dimethylphenyl Ring | Biotin | Target Pull-down & Identification | Affinity chromatography, mass spectrometry |

| Benzyl Ring (para-position) | Photo-reactive Group (e.g., Azide) | Covalent Labeling of Target | Identifying binding proteins |

| Sulfonamide Nitrogen | Linker for Solid Support | Immobilization | High-throughput screening assays |

Potential Applications in Supramolecular Chemistry and Materials Science (e.g., Organogels)

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. A key application is the formation of organogels, which are soft materials wherein a low-molecular-weight gelator self-assembles in an organic solvent to create a three-dimensional network that immobilizes the solvent. nih.gov

The molecular architecture of this compound possesses several features conducive to self-assembly. The sulfonamide group is a potent hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (N-H) and acceptor (S=O). nih.gov These interactions can lead to the formation of one-dimensional molecular chains. Additionally, the presence of two aromatic rings allows for π-π stacking and hydrophobic interactions, which can facilitate the bundling of these chains into the larger fibrous structures required for gelation. nih.gov Research on other amide and hydrazide derivatives has shown that the presence of aromatic groups and long alkyl chains significantly influences gelation ability. nih.govresearchgate.net By modifying the aromatic rings or adding alkyl chains to the this compound scaffold, it may be possible to tune its self-assembly properties to create novel organogels with specific functionalities for applications in drug delivery, catalysis, or sensing.

Table 2: Structural Features of this compound and Their Role in Supramolecular Assembly

| Structural Feature | Type of Interaction | Potential Role in Self-Assembly |

| Sulfonamide N-H | Hydrogen Bonding (Donor) | Formation of primary molecular chains |

| Sulfonamide S=O | Hydrogen Bonding (Acceptor) | Inter-chain linking and network formation |

| Benzyl Ring | π-π Stacking, Hydrophobic | Lateral aggregation of chains into fibers |

| Dimethylphenyl Ring | π-π Stacking, Hydrophobic | Reinforcement of the fibrous network |

Strategies for Prodrug Design and Delivery Systems

A prodrug is an inactive or less active compound that is metabolized in the body to release the active parent drug. nbinno.com This strategy is often used to improve properties such as solubility, stability, or targeted delivery. The sulfonamide group is a versatile handle for prodrug design. nih.gov

This compound could be approached from two prodrug perspectives. First, if the active pharmacophore is the parent sulfonamide (3,4-dimethylbenzenesulfonamide), the N-benzyl group could act as a promoiety. This benzyl group could be designed for cleavage by specific enzymes in a target tissue, leading to localized release of the active drug. This approach has been explored for other sulfonamides, where a self-immolative para-aminobenzyl spacer is used to ensure efficient release. nih.govacs.org

Second, if this compound is itself the active molecule, its properties could be further enhanced by converting it into a prodrug. For example, a solubilizing group could be attached to one of the aromatic rings via a linker that is cleaved under physiological conditions. This could improve the bioavailability of the compound for systemic administration. nih.gov The synthesis of various amide-based prodrugs of sulfonamides has been shown to be a viable strategy for modifying their biological activity profiles. mdpi.com

Table 3: Potential Prodrug Strategies for this compound

| Strategy | Promoieity | Cleavage Mechanism | Goal |

| N-debenzylation | Benzyl group | Enzymatic (e.g., by Cytochrome P450) | Release of parent 3,4-dimethylbenzenesulfonamide |

| Aromatic Ring Functionalization | Solubilizing group (e.g., phosphate) | Enzymatic (e.g., by phosphatase) | Improved aqueous solubility for parenteral delivery |

| Linker-based System | Self-immolative linker | pH- or enzyme-triggered cascade reaction | Targeted drug release in specific tissues (e.g., tumors) |

Emerging Research Areas and Unexplored Scientific Opportunities for this compound

The true potential of this compound lies in its unexplored possibilities. As a scaffold, it sits (B43327) at the intersection of several promising research avenues.

Broad-Spectrum Biological Screening: Given the wide range of biological activities reported for sulfonamides—including antimicrobial, anti-inflammatory, anticancer, and antiviral effects—this compound and a library of its derivatives warrant comprehensive screening against a diverse panel of biological targets. ajchem-b.comontosight.aicerradopub.com.br

Enzyme Inhibitor Development: The benzenesulfonamide (B165840) motif is a cornerstone of inhibitors for various enzymes, most notably carbonic anhydrases, which are implicated in glaucoma and cancer. nih.govresearchgate.net Detailed kinetic and structural studies could reveal if this compound or its analogs can be developed into potent and selective inhibitors for specific isoforms. mdpi.com

Neurological and Cardiovascular Applications: Research on related sulfonamide structures has indicated effects on the cardiovascular system and ion channels. google.comresearchgate.net Exploring the activity of this compound on targets such as voltage-gated potassium channels could open new avenues for treating autoimmune or neurological disorders.

Advanced Materials: A systematic investigation into the self-assembly properties of this compound derivatives, particularly those with appended functional units (e.g., photo-responsive groups, catalytic centers), could lead to the creation of "smart" materials with applications in sensing, environmental remediation, or soft robotics.

Integration of this compound Research into Multidisciplinary Scientific Endeavors

Unlocking the full potential of this compound will require a highly collaborative, multidisciplinary approach that integrates expertise from various scientific fields.

Computational and Synthetic Chemistry: Computational modeling can predict the binding of this compound derivatives to various protein targets, guiding the efforts of synthetic chemists to create molecules with optimized properties. researchgate.net

Medicinal Chemistry and Pharmacology: The design and synthesis of novel analogs would be followed by rigorous pharmacological evaluation to determine their efficacy, selectivity, and pharmacokinetic profiles in cellular and animal models. nih.gov

Materials Science and Engineering: Collaboration between chemists and materials scientists would be crucial for characterizing the supramolecular assemblies of this compound derivatives and engineering these materials into functional devices or delivery systems.

Chemical Biology and Systems Biology: Utilizing probes derived from this compound, chemical biologists can investigate complex biological pathways. The data generated can then be integrated into systems biology models to understand the compound's effect on a holistic, network level.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-benzyl-3,4-dimethylbenzenesulfonamide with high purity?

- Methodological Answer : The synthesis typically involves sulfonylation of 3,4-dimethylbenzenesulfonyl chloride with benzylamine under controlled pH (pH 10–11) using aqueous Na₂CO₃ as a base. Reaction monitoring via TLC (hexane:ethyl acetate, 3:1) and purification by recrystallization from ethanol yields high-purity product. Ensure inert conditions (N₂ atmosphere) to prevent oxidation of the benzyl group .

Q. How can researchers validate the structural integrity of synthesized this compound?

- Methodological Answer : Combine spectral techniques:

- IR spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N–H bending (~3300 cm⁻¹).

- ¹H NMR : Verify aromatic protons (δ 7.2–7.5 ppm for benzyl and dimethylbenzene groups) and methyl groups (δ 2.2–2.4 ppm).

- Single-crystal X-ray diffraction : Resolve crystal packing and bond lengths (e.g., C–S bond ~1.76 Å, C–N bond ~1.42 Å) using SHELXL .

Q. What purification strategies minimize byproducts in sulfonamide synthesis?

- Methodological Answer : Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to separate unreacted sulfonyl chloride and benzylamine. Recrystallization in ethanol removes polar impurities. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4-dimethyl group influence the compound’s reactivity in nucleophilic substitution?

- Methodological Answer : The methyl groups increase steric hindrance, reducing reactivity at the sulfonamide sulfur. Computational modeling (DFT, B3LYP/6-31G*) can quantify electron density shifts. Experimentally, compare reaction rates with unsubstituted analogs under identical conditions (e.g., SNAr reactions with morpholine) .

Q. What crystallographic tools resolve discrepancies in reported bond angles for this compound?

- Methodological Answer : Use SHELXL for refinement and PLATON for structure validation. Cross-validate torsion angles (e.g., C–S–N–C dihedral) against deposited CIFs in the Cambridge Structural Database (CSD). Discrepancies >5° suggest experimental artifacts (e.g., crystal twinning) requiring data re-collection .

Q. How can researchers assess the compound’s potential as a pharmacophore in antimicrobial agents?

- Methodological Answer :

- In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC (Minimum Inhibitory Concentration) assays.

- SAR studies : Synthesize derivatives with halogens or electron-withdrawing groups at the benzyl position to enhance membrane penetration. Compare bioactivity trends using Hansch analysis .

Q. What mechanisms underlie the compound’s low acute toxicity (LD₅₀ > 2800 mg/kg in rats)?

- Methodological Answer : Perform ADMET profiling :

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.

- Toxicity pathways : Use transcriptomics (RNA-seq) to identify dysregulated genes in exposed cell lines (e.g., HepG2). Low toxicity correlates with poor membrane permeability and rapid renal excretion .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar solvents?

- Methodological Answer : Re-evaluate solubility using standardized protocols (e.g., shake-flask method at 25°C). Discrepancies may arise from polymorphic forms (confirmed via PXRD) or impurities. For example, amorphous phases exhibit higher solubility than crystalline forms .

Q. Why do crystallographic studies report varying hydrogen-bonding networks for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.